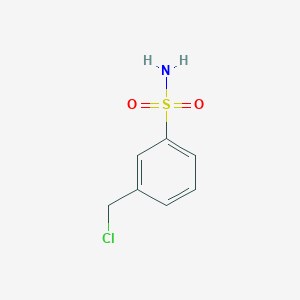
(3E)-5,5-dimethylhex-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-5,5-dimethylhex-3-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the E-configuration at the third carbon and two methyl groups at the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5,5-dimethylhex-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-en-1-ol with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-5,5-dimethylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the double bond can yield saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of 5,5-dimethylhexanoic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(3E)-5,5-dimethylhex-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-5,5-dimethylhex-3-enoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-5,5-dimethylhex-3-en-1-ol: A related compound with a hydroxyl group instead of a carboxyl group.
5,5-dimethylhexanoic acid: A saturated analog without the double bond.
(3Z)-5,5-dimethylhex-3-enoic acid: An isomer with the double bond in the Z-configuration.
Uniqueness
(3E)-5,5-dimethylhex-3-enoic acid is unique due to its specific E-configuration double bond and the presence of two methyl groups at the fifth carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(E)-5,5-dimethylhex-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-4-5-7(9)10/h4,6H,5H2,1-3H3,(H,9,10)/b6-4+ |
Clé InChI |
PTNIOOAGCXCAKB-GQCTYLIASA-N |
SMILES isomérique |
CC(C)(C)/C=C/CC(=O)O |
SMILES canonique |
CC(C)(C)C=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)


![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)



